
1-Ethoxyhexadec-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxyhexadec-1-ene is an organic compound with the molecular formula C18H36O. It is a long-chain alkene with an ethoxy group attached to the first carbon of the hexadecene chain. This compound is a colorless liquid and is classified as an ether due to the presence of the ethoxy group.
準備方法
Synthetic Routes and Reaction Conditions
1-Ethoxyhexadec-1-ene can be synthesized through various methods. One common approach involves the reaction of hexadec-1-ene with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of ethanol to facilitate the formation of the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to separate the desired product from any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1-Ethoxyhexadec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated ethers.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecanal or hexadecanoic acid.
Reduction: Formation of 1-ethoxyhexadecane.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
科学的研究の応用
1-Ethoxyhexadec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Industry: Utilized as a surfactant in lubricating fluids and drilling fluids, and as a paper sizing agent.
作用機序
The mechanism of action of 1-ethoxyhexadec-1-ene involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting their fluidity and permeability. This interaction can influence various cellular processes, including membrane transport and signal transduction.
類似化合物との比較
Similar Compounds
1-Hexadecene: A similar long-chain alkene without the ethoxy group.
1-Octadecene: Another long-chain alkene with a slightly longer carbon chain.
1-Ethoxyhexadecane: The saturated analog of 1-ethoxyhexadec-1-ene.
Uniqueness
This compound is unique due to the presence of both an ethoxy group and a double bond in its structure. This combination allows it to participate in a variety of chemical reactions and interact with lipid membranes in ways that other similar compounds may not.
特性
CAS番号 |
765-26-4 |
|---|---|
分子式 |
C18H36O |
分子量 |
268.5 g/mol |
IUPAC名 |
1-ethoxyhexadec-1-ene |
InChI |
InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h17-18H,3-16H2,1-2H3 |
InChIキー |
SQJKZCKKYWTGQK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC=COCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azuleno[1,2-D][1,3]thiazole](/img/structure/B14754159.png)
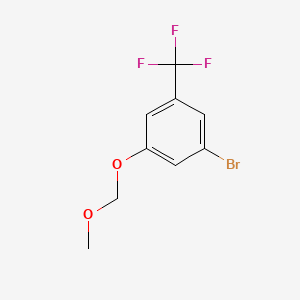
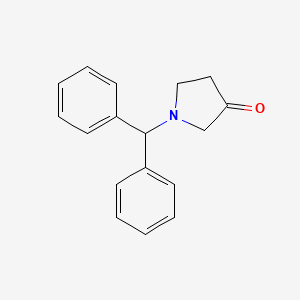
![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)
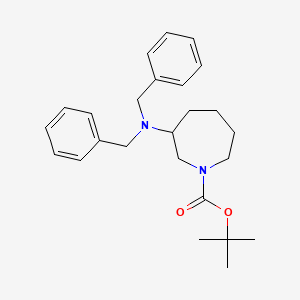

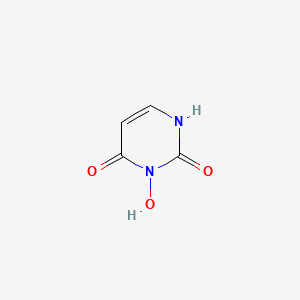
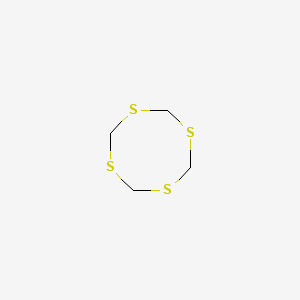
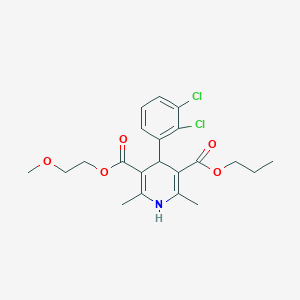
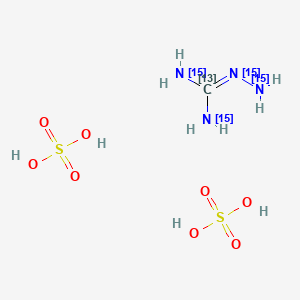
![1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14754196.png)
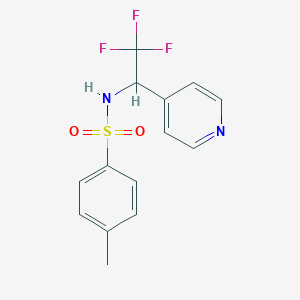
![[1,2]oxazolo[4,5-g][1,2]benzoxazole](/img/structure/B14754211.png)
![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)
